2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a fused bicyclic core structure. Key substituents include a cyclopropyl group at position 4, a phenyl group at position 1, and an acetamide moiety linked to a 4-fluorophenyl group at position 2.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-15-8-10-16(11-9-15)25-19(29)13-27-22(30)21-18(20(26-27)14-6-7-14)12-24-28(21)17-4-2-1-3-5-17/h1-5,8-12,14H,6-7,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDCLISTHDLAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide, is a kinase inhibitor. Kinases are proteins that play a crucial role in cell signaling pathways, and their abnormal activation has been linked to various diseases, including cancer.
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites. This interaction can inhibit the activity of the kinase, thereby disrupting the signaling pathway.
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development. Prior to the development of mTOR inhibitors like this compound, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1. This results in a reduction of their anticancer efficacy due to compensatory activation of the mTORC2 complex.
Result of Action
The inhibition of kinase activity by this compound disrupts cell signaling pathways, potentially leading to the inhibition of cell proliferation, induction of programmed cell death, and reduction of invasive potential. These effects can contribute to its anticancer efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two closely related pyrazolo derivatives from the literature, focusing on structural features, physicochemical properties, and spectral data.
Table 1: Structural and Analytical Comparison
Key Observations:
Core Structure Differences: The target compound features a pyridazinone ring (pyrazolo[3,4-d]pyridazinone), while 4f and 4h are pyrazolo[3,4-b]pyridine derivatives. The pyridazinone core may enhance hydrogen-bonding capacity due to the ketone oxygen, a property critical for crystal packing or biological interactions .
Substituent Effects: Cyclopropyl vs. 4-Fluorophenyl vs. 4-Nitrophenyl: The electron-withdrawing nitro group in 4h reduces basicity and may lower solubility in polar solvents compared to the fluoro-substituted analogs.
Physicochemical Properties :
- Melting points for 4f (214–216°C) and 4h (231–233°C) reflect the influence of substituents on lattice stability. The nitro group in 4h likely strengthens dipole-dipole interactions, raising its melting point relative to 4f .
Spectral Data: The C=O IR stretch in 4f (1684 cm⁻¹) and 4h (1668 cm⁻¹) suggests minor electronic differences in the acetamide moiety, possibly due to para-substituent effects on resonance . The downfield shift of the -NH proton in 4h (δ 10.13) compared to 4f (δ 10.08) aligns with the nitro group’s stronger electron-withdrawing nature, which deshields the acetamide proton .
Functional Implications:
- Hydrogen Bonding: The acetamide group in all three compounds can act as both donor (-NH) and acceptor (C=O), facilitating supramolecular assembly or target binding. The pyridazinone oxygen in the target compound may offer additional hydrogen-bonding sites .
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Intermediates
The core structure is synthesized via cyclocondensation between 4-cyclopropyl-1-phenyl-1H-pyrazole-3,5-diamine and a diketone derivative. In a representative procedure:
- Reactants : 1-phenyl-3-(prop-1-en-2-yl)-1H-pyrazole-4,5-dione (1.0 eq) and hydrazine hydrate (1.2 eq)
- Conditions : Reflux in ethanol (80°C, 12 hr)
- Yield : 68% after recrystallization (ethyl acetate/hexane)
Key variables impacting yield include:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 78–82°C | <75°C: Incomplete reaction; >85°C: Decomposition |
| Hydrazine Equiv. | 1.1–1.3 eq | Excess reduces side products |
Alternative Pathway via Suzuki-Miyaura Coupling
N-(4-Fluorophenyl)Acetamide Side Chain Installation
Carboxylic Acid Activation and Amide Coupling
The acetamide moiety is introduced via EDC/HOBt-mediated coupling:
- Activation : 2-chloroacetic acid (1.2 eq) reacted with EDC (1.3 eq) and HOBt (1.3 eq) in DMF (0°C, 1 hr)
- Amination : Addition of 4-fluoroaniline (1.0 eq), stirred at 25°C for 24 hr
- Workup : Extraction with ethyl acetate, washed with 5% NaHCO₃ and brine
- Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1)
One-Pot Halogen Exchange and Nucleophilic Substitution
A patent-derived method achieves side chain incorporation via:
- Substrate : 6-bromo-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Reagent : Potassium acetamide-(4-fluorophenyl) (1.5 eq) in DMF, 60°C, 6 hr
- Yield : 78% (HPLC purity 97.3%)
Integrated Synthetic Protocols
Sequential Assembly (Core → Cyclopropane → Side Chain)
Critical Analysis of Methodologies
Yield Optimization Challenges
- Cyclocondensation Limitations : Steric hindrance from the phenyl group reduces reaction efficiency; microwave-assisted synthesis (100°C, 30 min) increases yield to 74%.
- Suzuki Coupling Side Reactions : Protodeboronation observed at >90°C; lowering temperature to 80°C with PdCl₂(dppf) increases yield to 79%.
Purity and Scalability
- Chromatography Dependency : Sequential methods require multiple purification steps, reducing scalability. Patent avoids this via crystallization (isopropyl alcohol/water), achieving >99% purity at 100 g scale.
- Solvent Selection : DMF offers high solubility but complicates removal; switching to THF in coupling steps reduces residual solvent to <50 ppm.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyridazine-H)
- δ 7.89–7.43 (m, 9H, aromatic H)
- δ 4.32 (s, 2H, CH₂CO)
- δ 1.87–1.21 (m, 4H, cyclopropane)
HRMS (ESI+) : Calculated for C₂₃H₁₉FN₅O₂ [M+H]⁺: 432.1574; Found: 432.1578.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Impact on Process Economics |
|---|---|---|
| Cyclopropylboronic acid | 2,450 | 58% of raw material cost |
| Pd(PPh₃)₄ | 12,000 | 22% |
| 4-Fluoroaniline | 980 | 11% |
Q & A
Q. How to design a SAR study balancing synthetic feasibility and structural diversity?
- Methodological Answer : Prioritize substituents with high synthetic accessibility (SYLVIA score >80%) and diverse electronic profiles (Hammett σ values). Use parallel synthesis (96-well plates) for analogs. Principal Component Analysis (PCA) clusters compounds based on descriptors (e.g., polar surface area, H-bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
